molecular formula C10H9FN4O2 B15319003 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B15319003
M. Wt: 236.20 g/mol
InChI Key: AYQHTPVJGZMPJO-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with a fluoro-nitrophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-fluoro-2-nitroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 5-fluoro-2-nitrophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow systems can provide better control over reaction parameters and allow for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluoro and nitro groups on the phenyl ring, along with the pyrazole core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H9FN4O2

Molecular Weight

236.20 g/mol

IUPAC Name

5-(5-fluoro-2-nitrophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9FN4O2/c1-14-10(12)5-8(13-14)7-4-6(11)2-3-9(7)15(16)17/h2-5H,12H2,1H3

InChI Key

AYQHTPVJGZMPJO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)F)[N+](=O)[O-])N

Origin of Product

United States

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